molecular formula C11H10N2O2 B3355326 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 62373-30-2

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione

Cat. No.: B3355326
CAS No.: 62373-30-2
M. Wt: 202.21 g/mol
InChI Key: DOBOZPLUXSSGSV-UHFFFAOYSA-N
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Description

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core. The presence of this core imparts various chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazoisoquinolines. These products can further undergo additional transformations to yield more complex molecules with potential biological activities .

Scientific Research Applications

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazoisoquinoline derivatives, such as:

Uniqueness

What sets 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione apart from these similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-9-5-7-3-1-2-4-8(7)6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOZPLUXSSGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)N2CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565330
Record name 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62373-30-2
Record name 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10,10a-Dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione was prepared from ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in analogy to example 23 (yield: 85%) and then 1.48 mmol were reacted as described in example 23 with isocyanatohexane. Yield: 61 mg (12%), M+H+:330.20.
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example 23
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Synthesis routes and methods II

Procedure details

To a suspension of 53.1 g (0.30 mole) of 1,2,3.4-tetrahydroisoquinoline-3-carboxylic acid in 1000 ml glacial acetic acid was added quickly a solution of 48.6 g (0.60 mole) of potassium cyanate in 150 ml water. The mixture was stirred and heated on a steam bath at 90°-95° for 90 min and all solids dissolved. 3N hydrochloric acid (2400 ml) was added and the resulting solution was stirred and refluxed for 20 hr. The solution was filtered while hot through a coarse sintered glass funnel to remove mechanical impurities and the filtrate was stored in the refrigerator for 18 hrs to deposit 44 g of the crude product. Recrystallization from 1400 ml alcohol gave 29.9 g (49%) of the cyclized material, m.p. 225°-231°. Further recrystallization from alcohol gave the analytical sample, m.p. 227°-230°.
Quantity
53.1 g
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1000 mL
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potassium cyanate
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48.6 g
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150 mL
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2400 mL
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reactant
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Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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